![molecular formula C18H18ClNO B1680907 (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol CAS No. 129672-23-7](/img/structure/B1680907.png)
(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sch 40853 is an active metabolite of a benzonaphthazepine antipsychotic agent.
生物活性
(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a] benzazepin-12-ol is a complex compound belonging to the class of fused benzazepines. This compound is notable for its unique structural features and specific stereochemistry, which contribute to its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C19H20ClNO. The presence of a chlorine atom and a hydroxyl group in its structure enhances its reactivity and interaction with biological targets. The compound's stereochemistry plays a crucial role in its pharmacological properties.
Biological Activity
Research indicates that (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a] benzazepin-12-ol exhibits significant biological activity primarily as a dopamine receptor antagonist , particularly targeting the D1 and D5 receptors . This activity suggests its potential utility in treating various conditions associated with dopamine dysregulation such as psychoses and addiction disorders.
The compound's mechanism involves selective binding to dopamine receptors with high affinity. This selectivity is crucial for minimizing side effects typically associated with less selective compounds. Interaction studies often involve receptor binding assays and functional assays to evaluate the efficacy of the compound in modulating neurotransmitter systems.
Comparative Analysis
The following table summarizes some compounds structurally similar to (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a] benzazepin-12-ol along with their notable features:
Compound Name | Structure | Notable Features |
---|---|---|
(6aS,13bR)-11-chloro-7-methyl-5H-naphtho[1,2-a]benzazepin-12-ol | Structure | High-affinity dopamine receptor antagonist |
(-)-stepholidine | Structure | Known for antipsychotic properties |
1-(3-methoxyphenyl)-3-(4-fluorophenyl)-1H-pyrrole | Structure | Selective serotonin reuptake inhibitor |
Case Studies
Several studies have explored the pharmacological effects and therapeutic potential of (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a] benzazepin-12-ol:
- Dopamine Dysregulation Disorders : A study demonstrated that this compound effectively reduced symptoms in animal models of psychosis by antagonizing D1 and D5 receptors. The results indicated a significant decrease in hyperactivity and stereotypy behaviors typically associated with dopaminergic overactivity.
- Pain Management : Another research effort highlighted the analgesic properties of the compound in models of chronic pain. The findings suggested that it could serve as an adjunct therapy for patients suffering from pain conditions linked to dopamine dysregulation.
- Hypertension Studies : Clinical trials have indicated that compounds in the benzazepine class can exhibit antihypertensive effects through modulation of neurotransmitter systems involved in vascular regulation.
特性
CAS番号 |
129672-23-7 |
---|---|
分子式 |
C18H18ClNO |
分子量 |
299.8 g/mol |
IUPAC名 |
(6aS,13bR)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-12-7-8-20-16-6-5-11-3-1-2-4-13(11)18(16)14(12)10-17(15)21/h1-4,9-10,16,18,20-21H,5-8H2/t16-,18+/m0/s1 |
InChIキー |
NVHUFRKDLSFBFZ-FUHWJXTLSA-N |
SMILES |
C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl |
異性体SMILES |
C1CC2=CC=CC=C2[C@H]3[C@H]1NCCC4=CC(=C(C=C34)O)Cl |
正規SMILES |
C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl |
外観 |
Solid powder |
Key on ui other cas no. |
129672-23-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
11-chloro-6,6a,7,8,9,13b-hexahydro-5H-benzo(d)naphth(2,1-b)azepine-12-ol SCH 40853 SCH-40853 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。